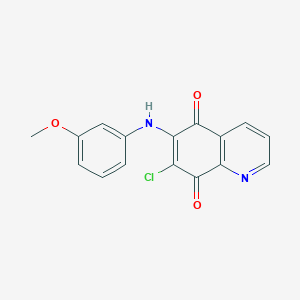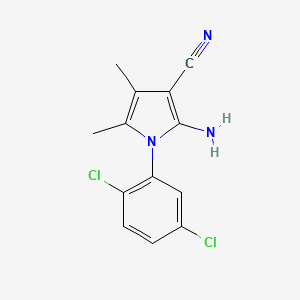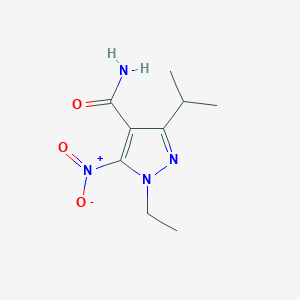
1-Ethyl-3-isopropyl-5-nitro-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-3-isopropyl-5-nitro-1H-pyrazole-4-carboxamide is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-isopropyl-5-nitro-1H-pyrazole-4-carboxamide typically involves the nitration of a pyrazole precursor followed by carboxamide formation. A common synthetic route includes the nitration of 1-ethyl-3-isopropyl-1H-pyrazole using a mixture of concentrated nitric and sulfuric acids. The reaction is carried out at elevated temperatures to ensure complete nitration. The resulting nitro compound is then subjected to amidation using appropriate reagents to form the carboxamide group .
Industrial Production Methods: Industrial production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing the risk of side reactions and maximizing product purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-3-isopropyl-5-nitro-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide, methanol.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed:
Reduction: 1-Ethyl-3-isopropyl-5-amino-1H-pyrazole-4-carboxamide.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Hydrolysis: 1-Ethyl-3-isopropyl-5-nitro-1H-pyrazole-4-carboxylic acid.
Aplicaciones Científicas De Investigación
1-Ethyl-3-isopropyl-5-nitro-1H-pyrazole-4-carboxamide has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active pyrazoles.
Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 1-Ethyl-3-isopropyl-5-nitro-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes, inhibiting their activity. The carboxamide group enhances the compound’s binding affinity to target proteins, facilitating its biological effects .
Comparación Con Compuestos Similares
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid: Similar structure but different alkyl substituents.
Ethyl 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate: Similar nitro and carboxylate groups but different alkyl substituents
Uniqueness: 1-Ethyl-3-isopropyl-5-nitro-1H-pyrazole-4-carboxamide is unique due to its specific combination of ethyl and isopropyl groups, which may confer distinct physicochemical properties and biological activities compared to its analogs.
Propiedades
Fórmula molecular |
C9H14N4O3 |
|---|---|
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
1-ethyl-5-nitro-3-propan-2-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C9H14N4O3/c1-4-12-9(13(15)16)6(8(10)14)7(11-12)5(2)3/h5H,4H2,1-3H3,(H2,10,14) |
Clave InChI |
JNGXQZZWCYLVNN-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=C(C(=N1)C(C)C)C(=O)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


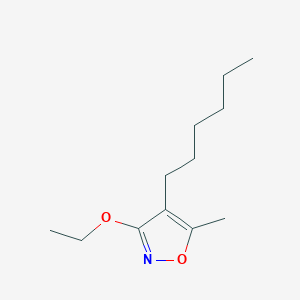
![5-Isoquinolinamine, N-[1-(3-furanylmethyl)-3-piperidinyl]-](/img/structure/B12887457.png)
![(NE)-N-[(3E)-3-oxidoiminobutan-2-ylidene]hydroxylamine;palladium(2+)](/img/structure/B12887459.png)
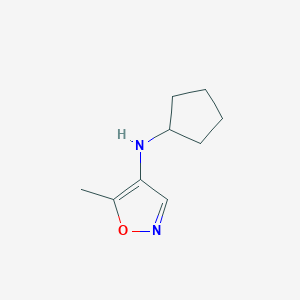
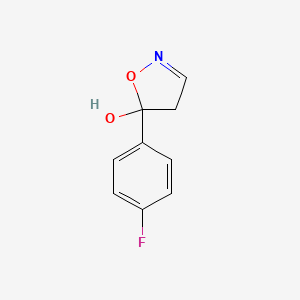
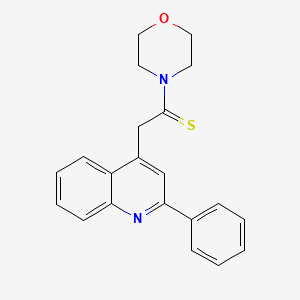


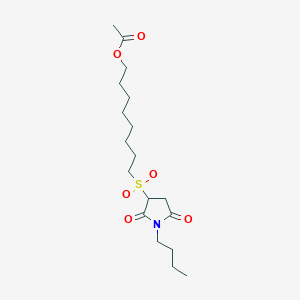
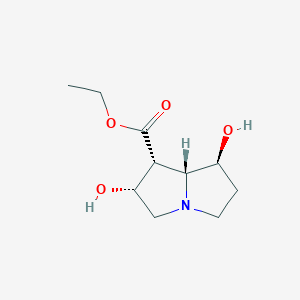
![5(2H)-Isoxazolone, 4-[(diethylamino)methyl]-3-(4-nitrophenyl)-](/img/structure/B12887490.png)
